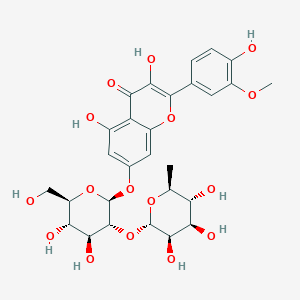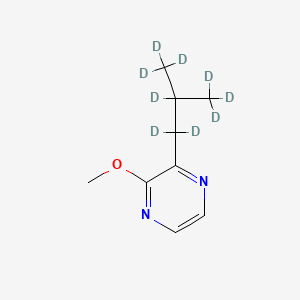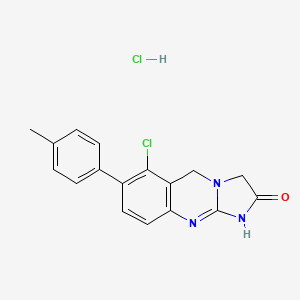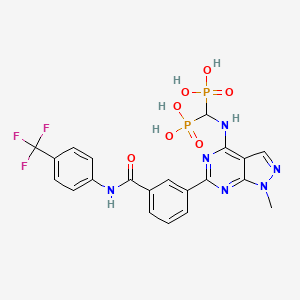
Tnks-2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Tnks-2-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: : Tnks-2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed: : The major products formed from these reactions depend on the specific reaction pathway.
Applications De Recherche Scientifique
Chemistry: : In chemistry, Tnks-2-IN-2 is used to study the inhibition of tankyrase 2 and its effects on various biochemical pathways .
Biology: : In biological research, this compound is used to investigate the role of tankyrase 2 in cellular processes, such as cell cycle regulation and apoptosis .
Medicine: : In medical research, this compound is explored for its potential therapeutic applications in treating cancers, particularly those where tankyrase 2 plays a critical role .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development, particularly for designing new anti-cancer therapies .
Mécanisme D'action
Tnks-2-IN-2 exerts its effects by selectively inhibiting tankyrase 2, an enzyme involved in the poly-ADP-ribosylation of target proteins . This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival . By inhibiting tankyrase 2, this compound can induce apoptosis and reduce tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to Tnks-2-IN-2 include XAV-939, PRI-724, and G007-LK . These compounds also inhibit tankyrase enzymes and have shown potential in cancer research .
Uniqueness: : this compound is unique due to its high selectivity for tankyrase 2 and its potent anti-tumor activity . This makes it a valuable tool for studying the specific role of tankyrase 2 in cancer and other diseases .
Propriétés
Formule moléculaire |
C26H23N3O6 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
4-oxo-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H23N3O6/c1-33-21-12-15(13-22(34-2)24(21)35-3)25(31)28-16-8-10-17(11-9-16)29-26(32)19-14-27-20-7-5-4-6-18(20)23(19)30/h4-14H,1-3H3,(H,27,30)(H,28,31)(H,29,32) |
Clé InChI |
QTUNARPUEKECCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)






